molecular formula C10H13FN2O2 B15306628 2-Fluoro-4-methylbenzene-1-carboximidamide,aceticacid

2-Fluoro-4-methylbenzene-1-carboximidamide,aceticacid

Cat. No.: B15306628
M. Wt: 212.22 g/mol
InChI Key: ROUWFAZRBYFZJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylbenzene-1-carboximidamide, acetic acid typically involves the reaction of 2-fluoro-4-methylbenzonitrile with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylbenzene-1-carboximidamide, acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Fluoro-4-methylbenzene-1-carboximidamide, acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylbenzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylbenzonitrile
  • 2-Fluoro-4-methylbenzamide
  • 2-Fluoro-4-methylbenzoic acid

Uniqueness

2-Fluoro-4-methylbenzene-1-carboximidamide, acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

acetic acid;2-fluoro-4-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9FN2.C2H4O2/c1-5-2-3-6(8(10)11)7(9)4-5;1-2(3)4/h2-4H,1H3,(H3,10,11);1H3,(H,3,4)

InChI Key

ROUWFAZRBYFZJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=N)N)F.CC(=O)O

Origin of Product

United States

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